Cas no 2229613-33-4 (methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate)

Methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate is a versatile pyrazole-based intermediate with applications in pharmaceutical and agrochemical synthesis. Its structure, featuring a nitroethyl substituent and an ester group, offers reactivity for further functionalization, making it valuable in heterocyclic chemistry. The compound’s stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in multistep reactions. Its pyrazole core is significant for designing bioactive molecules, particularly in developing kinase inhibitors or antimicrobial agents. The methyl ester group provides a handle for hydrolysis or transesterification, while the nitroethyl moiety allows for reduction or cyclization reactions, broadening its synthetic applicability. This compound is suitable for research-scale and industrial applications requiring precise heterocyclic modifications.
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate structure
2229613-33-4 structure
Product name:methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate
CAS No:2229613-33-4
MF:C8H11N3O4
Molecular Weight:213.190641641617
CID:5974713
PubChem ID:165668919

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate
    • 2229613-33-4
    • EN300-1739607
    • インチ: 1S/C8H11N3O4/c1-10-7(3-4-11(13)14)6(5-9-10)8(12)15-2/h5H,3-4H2,1-2H3
    • InChIKey: LRZKJRJYRJWIRM-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=NN(C)C=1CC[N+](=O)[O-])=O

計算された属性

  • 精确分子量: 213.07495584g/mol
  • 同位素质量: 213.07495584g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 253
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.2
  • トポロジー分子極性表面積: 89.9Ų

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1739607-0.1g
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate
2229613-33-4
0.1g
$1697.0 2023-09-20
Enamine
EN300-1739607-5.0g
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate
2229613-33-4
5g
$5594.0 2023-06-03
Enamine
EN300-1739607-0.05g
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate
2229613-33-4
0.05g
$1620.0 2023-09-20
Enamine
EN300-1739607-0.5g
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate
2229613-33-4
0.5g
$1851.0 2023-09-20
Enamine
EN300-1739607-5g
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate
2229613-33-4
5g
$5594.0 2023-09-20
Enamine
EN300-1739607-1g
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate
2229613-33-4
1g
$1929.0 2023-09-20
Enamine
EN300-1739607-10.0g
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate
2229613-33-4
10g
$8295.0 2023-06-03
Enamine
EN300-1739607-1.0g
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate
2229613-33-4
1g
$1929.0 2023-06-03
Enamine
EN300-1739607-2.5g
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate
2229613-33-4
2.5g
$3782.0 2023-09-20
Enamine
EN300-1739607-0.25g
methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate
2229613-33-4
0.25g
$1774.0 2023-09-20

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate 関連文献

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylateに関する追加情報

Methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate (CAS No. 2229613-33-4): A Comprehensive Overview

Methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate, identified by its CAS number 2229613-33-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrazole class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The unique substitution pattern of this molecule, featuring a methyl group at the 1-position, a nitroethyl group at the 5-position, and a carboxylate ester at the 4-position, contributes to its distinct chemical properties and biological interactions.

The chemical structure of Methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate is characterized by a pyrazole core, which is a five-membered aromatic ring containing two nitrogen atoms. This core structure is highly versatile and serves as a scaffold for numerous pharmacologically active compounds. The presence of the methyl group enhances the lipophilicity of the molecule, while the nitroethyl group introduces a polar, charged moiety that can interact with biological targets. The carboxylate ester functionality at the 4-position further modulates the compound's solubility and reactivity, making it suitable for various chemical modifications.

In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential in treating various diseases, including inflammation, cancer, and infectious disorders. The specific substitution pattern of Methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate makes it an intriguing candidate for further exploration in drug discovery.

One of the most promising areas of research involving this compound is its potential as an anti-inflammatory agent. Inflammatory processes are central to many diseases, and inhibiting key inflammatory pathways can lead to significant therapeutic benefits. Preliminary studies have suggested that Methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate may modulate inflammatory responses by interacting with specific enzymes and receptors involved in the inflammatory cascade. For instance, it has been hypothesized that the nitroethyl group could interfere with the activity of cyclooxygenase (COX) enzymes, which are crucial in producing pro-inflammatory mediators like prostaglandins.

Another area of interest is the compound's potential as an anticancer agent. Cancer is a complex disease characterized by uncontrolled cell growth and proliferation. Pyrazole derivatives have shown promise in disrupting cancer cell signaling pathways and inducing apoptosis. The unique structure of Methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate may allow it to interact with targets such as kinases and transcription factors that are dysregulated in cancer cells. Additionally, its ability to cross cell membranes due to its lipophilic nature could enhance its bioavailability and therapeutic efficacy.

The pharmacokinetic properties of Methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate are also critical factors to consider in its development as a drug candidate. Studies have begun to investigate how this compound is absorbed, distributed, metabolized, and excreted by the body. Understanding these processes is essential for optimizing dosing regimens and minimizing potential side effects. Initial pharmacokinetic studies suggest that the compound has a moderate half-life, allowing for reasonable once-daily dosing, and it is primarily metabolized through cytochrome P450 enzymes.

In addition to its therapeutic potential, Methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate has applications in chemical synthesis as a building block for more complex molecules. Its reactive sites can be selectively modified through various chemical reactions, enabling chemists to design novel compounds with tailored properties. This versatility makes it a valuable tool in medicinal chemistry research.

The synthesis of Methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate involves multiple steps that require precise control over reaction conditions and reagent selection. One common synthetic route involves the condensation of appropriately substituted pyrazole derivatives with nitroethanol under acidic conditions, followed by esterification to introduce the carboxylate moiety. Advanced techniques such as catalytic hydrogenation and protecting group strategies may be employed to achieve high yields and purity.

Recent advancements in drug delivery systems have opened new possibilities for enhancing the efficacy of Methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate. Nanoparticle-based delivery systems, for example, can improve bioavailability and target specificity by encapsulating the compound within biodegradable polymers or lipids. These systems have shown promise in preclinical studies for delivering anti-inflammatory and anticancer agents more effectively.

The regulatory landscape surrounding new drug development also plays a crucial role in advancing compounds like Methyl 1-methyl-5-(2-nitroetyl)-1H-pyrazole-4-carboxylate into clinical use. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require rigorous testing to ensure safety and efficacy before approving new drugs for human use. Researchers must navigate complex regulatory pathways involving preclinical studies, clinical trials, and post-marketing surveillance.

In conclusion, Methyl 1-methyl-5-(2-nitroetyl)-1H-pyrazole-4-carboxylate (CAS No. 2229613-33-4) is a promising compound with significant potential in pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation into treating inflammatory diseases and cancer. As research continues to uncover new applications and optimize its synthesis and delivery systems, this compound may play an important role in future therapeutic strategies.

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